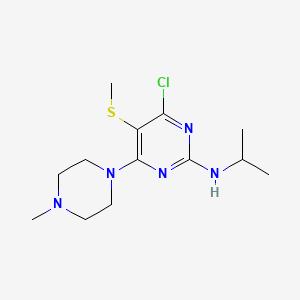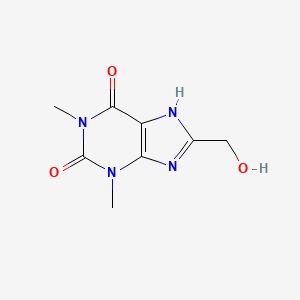
茶碱,8-(羟甲基)-
描述
Theophylline, also known as 1,3-dimethylxanthine, is a drug that inhibits phosphodiesterase and blocks adenosine receptors . It is used to treat chronic obstructive pulmonary disease (COPD) and asthma . Its pharmacology is similar to other methylxanthine drugs (e.g., theobromine and caffeine) .
Synthesis Analysis
Theophylline has been studied extensively for its quantification in biological samples . A simple, precise, and accurate high-performance liquid chromatography–ultraviolet method was developed and validated for the quantification of theophylline in rabbit plasma using hydroxyethyl theophylline as an internal standard . Theophylline and its metabolites have also been analyzed in human whole blood by ultra-performance liquid chromatography-tandem mass spectrometry .Molecular Structure Analysis
The structural, electronic, optoelectronic, and thermodynamic properties of theophylline have been studied using RHF and DFT methods with the 6-31++G** basis set . Theophylline has also been studied for its metastability, using techniques such as X-ray diffraction and thermogravimetric analysis .Chemical Reactions Analysis
Theophylline has several actions at a cellular level, including inhibition of phosphodiesterase isoenzymes, antagonism of adenosine, enhancement of catecholamine secretion, and modulation of calcium fluxes . Hydroxymethylation is a simple chemical reaction, in which the introduction of the hydroxymethyl group can lead to physical-chemical properties changes and bring several therapeutic advantages .Physical And Chemical Properties Analysis
The physicochemical properties of theophylline hydrate and anhydrous polymorphic forms I and II were evaluated using crystallographic and calorimetric methods . Theophylline’s thermodynamic properties have also been studied .科学研究应用
Solubility Enhancement in Pharmaceutical Formulations
Theophylline is often used in pharmaceutical formulations for its therapeutic effects. Enhancing its solubility is crucial for effective drug delivery. Research has shown that using neat, binary, and ternary natural deep eutectic solvents (NADES) can significantly increase the solubility of Theophylline . This has implications for developing more effective and rapidly acting pharmaceuticals, particularly in emergency medicine where quick bioavailability is essential.
Computational Drug Design
Machine learning models, specifically ensemble neural networks, have been employed to predict the solubility of Theophylline in various solvents . This computational approach aids in the rational selection of solvents for drug formulation, potentially accelerating the drug design process and reducing the need for extensive laboratory testing.
Respiratory Disease Management
Theophylline has a long history of being used to treat respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). It functions as a bronchodilator, easing breathing by relaxing constricted airways . Its application in this field continues to be of high importance, especially in the management of chronic conditions.
Neonatal Apnea Treatment
In neonatology, Theophylline is used to treat apnea of prematurity, a condition where premature infants stop breathing for short periods. Theophylline stimulates the respiratory drive, reducing the frequency and severity of apnea episodes .
Hydrotropic Solubilization
Theophylline’s solubility can be enhanced in the presence of hydrotropes, which are compounds that increase the solubility of poorly soluble drugs. Studies using artificial neural networks have predicted that Theophylline is more soluble in sodium salicylate hydrotrope compared to other hydrotropes . This finding can lead to more efficient drug formulations and administration methods.
Anti-Inflammatory Applications
Theophylline exhibits anti-inflammatory properties, which are beneficial in treating diseases with an inflammatory component. Its mechanism involves phosphodiesterase inhibition, leading to reduced inflammation and improved lung function in conditions like asthma and COPD .
Adenosine Receptor Antagonism
As a nonselective adenosine receptor antagonist, Theophylline has potential applications in neurology and cardiology. By blocking adenosine receptors, it can influence various physiological processes, including neurotransmission and myocardial oxygen consumption .
Potential COVID-19 Therapeutic Applications
Recent studies have explored the use of Theophylline in treating COVID-19. Computational studies suggest that it may have therapeutic benefits due to its anti-inflammatory and bronchodilatory effects, which could help alleviate symptoms in COVID-19 patients .
作用机制
Target of Action
Theophylline, also known as 8-(hydroxymethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, primarily targets the phosphodiesterase enzymes (PDE III and IV) and adenosine receptors . These targets play a crucial role in regulating bronchial smooth muscle tone and inflammatory responses in the respiratory tract .
Mode of Action
Theophylline exerts its therapeutic effects through several mechanisms. It acts as a phosphodiesterase inhibitor , preventing the breakdown of cyclic AMP in smooth muscles, leading to bronchial relaxation and dilation . It also acts as an adenosine receptor antagonist , blocking the action of adenosine, a neurotransmitter that induces sleep, contracts smooth muscles, and relaxes cardiac muscle . This results in enhanced bronchodilation and reduced airway responsiveness to allergens .
Biochemical Pathways
Theophylline’s action on phosphodiesterase enzymes leads to an increase in cyclic AMP levels, potentiating the effects of this important second messenger . This results in relaxation of bronchial smooth muscle and inhibition of inflammatory cell activation, thus reducing airway obstruction and inflammation .
Pharmacokinetics
Theophylline exhibits a high oral bioavailability and is rapidly and completely absorbed in the body . It distributes into fat-free tissues and body water, with about 40% bound to plasma proteins . Theophylline is primarily metabolized in the liver via the cytochrome P450 system, forming active metabolites . It is excreted in the urine, with clearance rates influenced by factors such as age, disease state, and concomitant drug therapy .
Result of Action
Theophylline’s actions result in significant bronchodilation, reducing the symptoms and reversible airflow obstruction associated with chronic asthma and other chronic lung diseases . It also suppresses the response of the airways to stimuli, providing non-bronchodilator prophylactic effects .
Action Environment
Environmental factors can influence theophylline’s action, efficacy, and stability. For instance, the presence of diseases like hepatic cirrhosis, acute pulmonary edema, and cor pulmonale can reduce theophylline clearance . Additionally, the hydroxymethyl derivative of theophylline can enhance the drug’s interaction with the active site and increase its water solubility, improving its pharmacological effects .
安全和危害
Theophylline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and may damage the unborn child . Safety measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .
未来方向
Theophylline has been found to have several immunomodulatory and anti-inflammatory properties, renewing interest in its use in patients with asthma . In the future, theophylline may be used as treatment for bradyarrhythmias after cardiac transplantation, prophylactic medication to reduce the severity of nephropathy associated with intravenous administration of contrast material, therapy for breathing problems during sleep, and treatment for leukemias . Theophylline has also shown promise in inducing remyelination and functional recovery in a mouse model of peripheral neuropathy .
属性
IUPAC Name |
8-(hydroxymethyl)-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-11-6-5(9-4(3-13)10-6)7(14)12(2)8(11)15/h13H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYKZCOUOKEWNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182971 | |
| Record name | 8-(Hydroxymethyl)theophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2879-16-5 | |
| Record name | 8-(Hydroxymethyl)theophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Theophylline, 8-(hydroxymethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Theophylline, 8-(hydroxymethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-(Hydroxymethyl)theophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



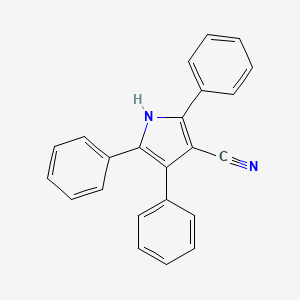
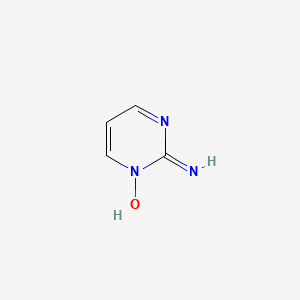

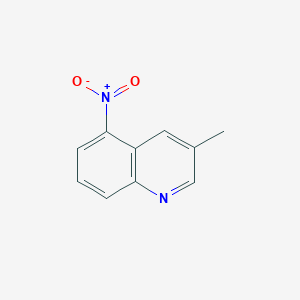
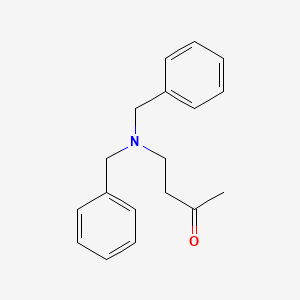
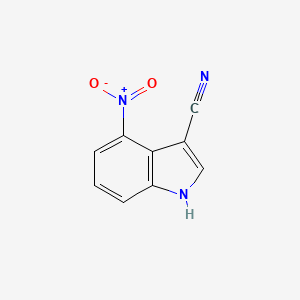

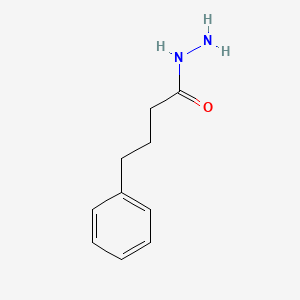
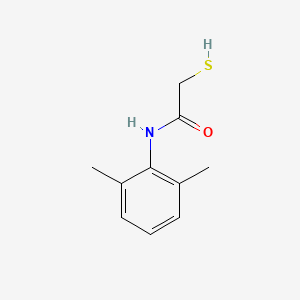
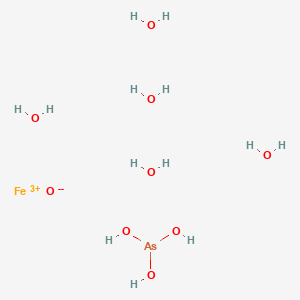
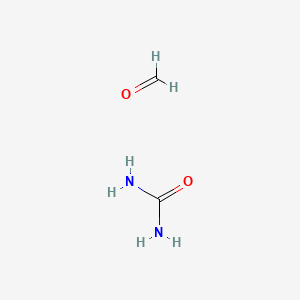
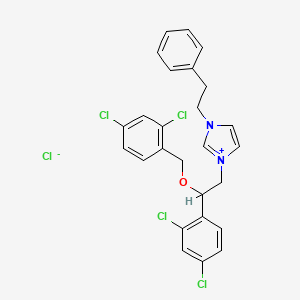
![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 7-nitro-](/img/structure/B1617068.png)
